molecular formula C21H21N5O4S B2871822 N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005292-18-1

N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2871822
CAS No.: 1005292-18-1
M. Wt: 439.49
InChI Key: HCIXIOKDJVFLAS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a (pyrimidin-2-ylthio)methyl group at position 2, a methoxy group at position 5, and a 4-acetamidophenyl moiety attached via an acetamide linker. This compound belongs to a class of molecules where acetamide serves as a critical intermediate for designing bioactive agents, particularly in medicinal chemistry .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-14(27)24-15-4-6-16(7-5-15)25-20(29)12-26-11-19(30-2)18(28)10-17(26)13-31-21-22-8-3-9-23-21/h3-11H,12-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIXIOKDJVFLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Features
Target Compound Pyridinone 5-methoxy, 4-oxo, (pyrimidin-2-ylthio)methyl, 4-acetamidophenyl Acetamide linker, sulfur-containing side chain
(R)-N-(2-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)-... (Compound 7h) Pyrimido[4,5-d]pyrimidin Dimethylamino, methyl groups, benzoyl-L-valyl Complex peptidomimetic architecture
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridin-2-yl Simplified thioether linkage
(R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Compounds m, n, o) Hexane backbone 2,6-Dimethylphenoxyacetamido, tetrahydropyrimidin-2-yl Stereochemical diversity, phenoxyacetamide

Key Observations :

  • The target compound’s pyridinone core distinguishes it from the pyrimido[4,5-d]pyrimidin scaffold in Compound 7h , which may confer divergent binding modes in biological systems.
  • The (pyrimidin-2-ylthio)methyl group in the target compound is structurally analogous to the 4,6-dimethylpyrimidin-2-ylsulfanyl group in the compound from , but the latter lacks the pyridinone ring and methoxy substituent .
  • Compounds m, n, and o emphasize stereochemical complexity and phenoxyacetamide motifs, contrasting with the target’s planar pyridinone and simpler acetamide linker.

Table 2: Hypothesized Functional Roles Based on Structural Motifs

Compound Potential Biological Role Rationale
Target Compound Kinase inhibition or antimicrobial activity Pyridinone rings are known kinase inhibitors; thioether linkages may enhance membrane permeation
Compound 7h Protease or receptor modulation Peptidomimetic structure with valyl and benzoyl groups suggests protein-targeting potential
Compound Intermediate for antimicrobial or antitumor agents Acetamide-thioether hybrids are common in antimicrobial drug development
Compounds m, n, o Stereochemistry-dependent pharmacokinetics (e.g., absorption, metabolism) Phenoxyacetamide and tetrahydropyrimidin groups are seen in NSAIDs and anticoagulants

Critical Analysis :

  • The target compound’s methoxy group may improve solubility compared to the methylated pyrimidine in ’s compound .

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